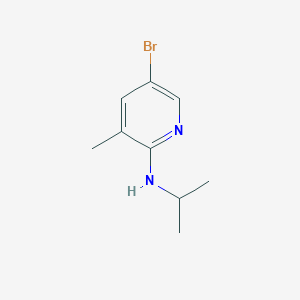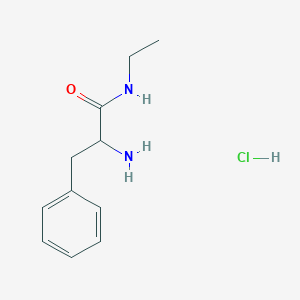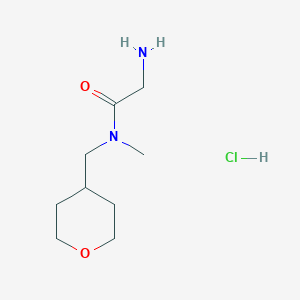
5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine
Übersicht
Beschreibung
5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine (5-BCMP) is a compound that has been studied for its potential uses in the laboratory and in scientific research. It is a member of the pyridinamine family, which is a group of compounds that have a nitrogen-containing ring structure. 5-BCMP is an important intermediate in the synthesis of other compounds, and has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in reactions, and as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine serves as a pivotal compound in the synthesis of a broad spectrum of chemical derivatives and intermediates, highlighting its versatility in organic chemistry. Its applications span from the creation of Schiff bases to the development of compounds with potential anticancer properties. For instance, the electrochemical and quantum theoretical studies on Schiff bases derived from bromo-substituted pyridinamines demonstrate their effectiveness in inhibiting carbon steel corrosion in acidic mediums, pointing towards industrial applications in corrosion resistance (El-Lateef et al., 2015). Additionally, the synthesis of new pyrimidine derivatives from similar compounds has been explored for antiproliferative activity against human cancer cell lines, indicating potential therapeutic applications (Awad et al., 2015).
Materials Science and Photophysical Properties
In materials science, the bromo-substituted pyridinamines contribute to the development of novel materials with specific photophysical properties. For example, heteroleptic mononuclear cyclometalated iridium(III) complexes with derivatives of bromo-substituted pyridinamines exhibit a range of emission properties, making them suitable for applications in organic light-emitting devices (OLEDs) and other photonic materials (Stagni et al., 2008).
Biological and Pharmacological Research
The bromo-substituted pyridinamines are also pivotal in biological and pharmacological research, where they serve as key intermediates in the synthesis of molecules with bioactive properties. For instance, studies on novel pyridine-based derivatives synthesized via Suzuki cross-coupling reactions have investigated their potential as chiral dopants for liquid crystals, as well as their anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017). Another study involving the synthesis of pyridyl–pyrazole derivatives explored their cytotoxicity against tumor cell lines, offering insights into novel anticancer agents (Huang et al., 2017).
Environmental and Corrosion Inhibition
Research on bromo-substituted pyridinamines extends into the domain of environmental science and corrosion inhibition, where these compounds are utilized for their protective properties against metal corrosion, thus serving a critical role in preserving infrastructure and reducing material degradation (El-Lateef et al., 2015).
Eigenschaften
IUPAC Name |
5-bromo-N-cyclopentyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-8-6-9(12)7-13-11(8)14-10-4-2-3-5-10/h6-7,10H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHMNDOUIHBQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251191 | |
| Record name | 5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclopentyl-3-methylpyridin-2-amine | |
CAS RN |
1219957-52-4 | |
| Record name | 5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
![5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525235.png)
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)
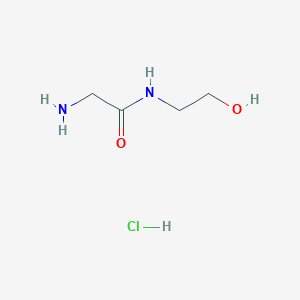
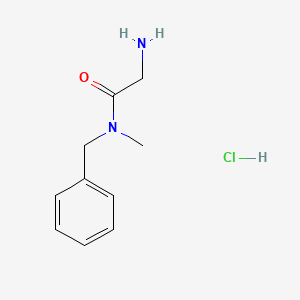
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)
![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)


